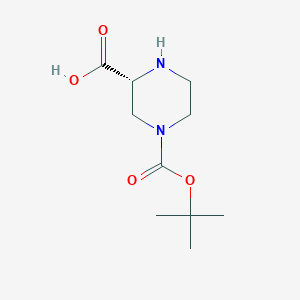![molecular formula C10H12N2OS B062426 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine CAS No. 163299-38-5](/img/structure/B62426.png)
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves its binding to the 5-HT2A receptor. This binding leads to the activation of intracellular signaling pathways, which can result in changes in neuronal activity and neurotransmitter release. These changes can then lead to alterations in mood, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine can induce changes in neuronal activity and neurotransmitter release in various brain regions, including the prefrontal cortex, hippocampus, and striatum. These changes can lead to alterations in mood, cognition, and perception. Additionally, 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has been found to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, one limitation is that its effects may not be specific to the 5-HT2A receptor, as it has also been found to bind to other receptors, such as the sigma-1 receptor.
Orientations Futures
There are several potential future directions for research on 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, research could be done to develop more specific and potent compounds that target the 5-HT2A receptor.
In conclusion, 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the 5-HT2A receptor makes it a useful tool for studying the role of this receptor in various psychiatric disorders. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine involves the reaction of 2-aminothiophenol and 3,4-dimethoxybenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders, including depression, anxiety, and schizophrenia. Therefore, 7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine has the potential to be used as a tool for studying the role of the 5-HT2A receptor in these disorders.
Propriétés
Numéro CAS |
163299-38-5 |
|---|---|
Formule moléculaire |
C10H12N2OS |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
7-methoxy-N,N-dimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2OS/c1-12(2)10-11-7-5-4-6-8(13-3)9(7)14-10/h4-6H,1-3H3 |
Clé InChI |
WAEAXRGWUNYRPS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC2=C(S1)C(=CC=C2)OC |
SMILES canonique |
CN(C)C1=NC2=C(S1)C(=CC=C2)OC |
Synonymes |
2-Benzothiazolamine,7-methoxy-N,N-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)









